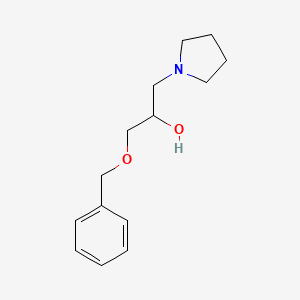
1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol is an organic compound that features a benzyloxy group, a pyrrolidine ring, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves the reaction of benzyl alcohol with 3-(pyrrolidin-1-yl)propan-2-ol. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The reaction conditions usually include an inert atmosphere (e.g., nitrogen or argon) and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Benzyloxy)-2-(pyrrolidin-1-yl)ethanol
- 1-(Benzyloxy)-3-(morpholin-4-yl)propan-2-ol
- 1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol
Uniqueness
1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Activité Biologique
1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a benzyloxy group and a pyrrolidine moiety, which are significant for its biological interactions.
Antibacterial Properties
Research has indicated that compounds containing pyrrolidine rings exhibit notable antibacterial activity. For instance, derivatives of pyrrolidine have demonstrated effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. A comparative study highlighted that certain pyrrole derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, indicating their potency against bacterial infections .
The mechanism by which this compound exerts its effects is believed to involve interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. Additionally, it may act as an inhibitor of specific bacterial enzymes, disrupting metabolic processes essential for bacterial survival .
Study on Antibacterial Efficacy
A study published in 2019 synthesized various pyrrolidine derivatives and evaluated their antibacterial efficacy. Among these, compounds similar to this compound exhibited significant activity against drug-resistant strains of Staphylococcus aureus. The findings suggested that modifications in the chemical structure could enhance antibacterial activity, making these compounds promising candidates for further development .
In Vivo Studies
In vivo studies have further corroborated the antibacterial potential of pyrrolidine derivatives. For example, a compound structurally related to this compound was tested in animal models infected with resistant bacterial strains. The results demonstrated a notable reduction in bacterial load compared to control groups, supporting the compound's therapeutic potential .
Data Tables
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 6.25 | Staphylococcus aureus |
| Pyrrole derivative A | 3.12 | Escherichia coli |
| Pyrrole derivative B | 12.5 | Methicillin-resistant S. aureus |
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
1-phenylmethoxy-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C14H21NO2/c16-14(10-15-8-4-5-9-15)12-17-11-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2 |
Clé InChI |
GPGFZYXTSUJNFM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC(COCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















